Sulphuric acid, aluminium salt

描述

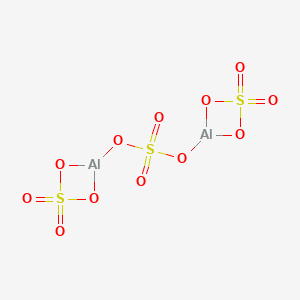

Sulphuric acid, aluminium salt, also known as aluminium sulfate, is an inorganic compound with the chemical formula Al₂(SO₄)₃. It is a white crystalline solid that is soluble in water and is commonly used in various industrial and chemical processes. This compound is primarily used as a coagulating agent in the purification of drinking water and wastewater treatment plants, and also in the paper manufacturing industry .

Synthetic Routes and Reaction Conditions:

-

Laboratory Preparation: Aluminium sulfate can be prepared by reacting aluminium hydroxide with sulphuric acid. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the aluminium hydroxide. [ 2 \text{Al(OH)}_3 + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Al}_2(\text{SO}_4)_3 + 6 \text{H}_2\text{O} ]

-

Industrial Production Methods: Industrially, aluminium sulfate is produced by treating bauxite with sulphuric acid. The process involves the digestion of bauxite ore in sulphuric acid, followed by filtration and crystallization to obtain aluminium sulfate crystals .

Types of Reactions:

Oxidation and Reduction: Aluminium sulfate does not undergo oxidation or reduction reactions under normal conditions due to the stability of the aluminium ion in its +3 oxidation state.

Substitution Reactions: It can react with bases to form aluminium hydroxide and the corresponding sulfate salt. For example, reacting with sodium hydroxide: [ \text{Al}_2(\text{SO}_4)_3 + 6 \text{NaOH} \rightarrow 2 \text{Al(OH)}_3 + 3 \text{Na}_2\text{SO}_4 ]

Common Reagents and Conditions:

Reagents: Common reagents include sulphuric acid, sodium hydroxide, and other bases.

Conditions: Reactions are typically carried out in aqueous solutions at room temperature or slightly elevated temperatures.

Major Products:

- The major products formed from these reactions include aluminium hydroxide and various sulfate salts, depending on the base used in the reaction .

Chemistry:

- Aluminium sulfate is used as a mordant in dyeing and printing textiles. It helps the dye adhere to the fabric by forming an insoluble complex with the dye.

Biology:

- In biological research, aluminium sulfate is used to precipitate proteins and nucleic acids. It is also used in the preparation of vaccines as an adjuvant to enhance the immune response.

Medicine:

- Aluminium sulfate is used in some antiperspirants and as an astringent in medical applications to reduce bleeding from minor abrasions.

Industry:

- It is widely used in water treatment plants to remove impurities by coagulation and flocculation. It is also used in the paper industry to improve the quality of paper by enhancing its strength and brightness .

作用机制

The primary mechanism by which aluminium sulfate exerts its effects is through coagulation and flocculation. When added to water, it hydrolyzes to form aluminium hydroxide and sulphuric acid. The aluminium hydroxide forms a gelatinous precipitate that traps impurities and particles, which can then be removed by sedimentation or filtration. This process is essential in water purification and wastewater treatment .

相似化合物的比较

Ferric Sulfate (Fe₂(SO₄)₃): Like aluminium sulfate, ferric sulfate is used in water treatment for coagulation and flocculation. ferric sulfate is more effective at lower pH levels compared to aluminium sulfate.

Calcium Sulfate (CaSO₄): Calcium sulfate is used in similar applications but is less effective as a coagulant compared to aluminium sulfate.

Potassium Alum (KAl(SO₄)₂·12H₂O): Potassium alum is used in water purification, dyeing, and as a food additive. It has similar coagulating properties but is less commonly used in industrial applications compared to aluminium sulfate.

Uniqueness:

生物活性

Sulphuric acid, aluminium salt, commonly referred to as aluminium sulfate (Al₂(SO₄)₃), is a compound with significant biological implications. This article explores its biological activity, focusing on its effects on human health, environmental interactions, and potential applications in various fields.

Aluminium sulfate is a white crystalline solid that is soluble in water. It exists primarily in hydrated forms, including hexadecahydrate (Al₂(SO₄)₃·16H₂O) and octadecahydrate (Al₂(SO₄)₃·18H₂O) . The compound is widely used in water treatment, paper manufacturing, and as a food additive.

Toxicity and Safety Assessments

- Acute Toxicity : Studies indicate that aluminium sulfate has low acute toxicity. The No Observed Adverse Effect Level (NOAEL) for subchronic studies was determined to be 52 mg Al/kg body weight per day in rats and 90 mg Al/kg in dogs .

- Skin and Eye Irritation : Research has shown that exposure to this compound can cause skin irritation and eye irritation. In studies conducted according to OECD guidelines, eye irritation was reported with symptoms such as conjunctival redness and swelling .

- Neurotoxicity : There is evidence suggesting potential neurodevelopmental effects from exposure to aluminium compounds during gestation and lactation in animal studies. The lowest NOAEL for neurotoxicity was found to be 30 mg Al/kg body weight per day .

- Sensitization : Available data do not indicate significant skin sensitization from this compound exposure .

Environmental Impact

Aluminium sulfate plays a crucial role in water treatment processes by acting as a coagulating agent. It promotes the aggregation of particles, facilitating their removal from water . However, the leaching of aluminium from waste materials treated with sulphuric acid can pose environmental risks if not managed properly.

Case Studies on Leaching Behavior

A study investigated the leaching behavior of aluminium from pharmaceutical blister packages in sulphuric acid media. Results indicated that the leaching process was influenced by factors such as acidity, temperature, and time . The maximum aluminium extraction was achieved at specific conditions (e.g., 80 °C), highlighting the importance of controlled environments for effective recovery.

Applications and Uses

- Water Treatment : Aluminium sulfate is extensively used in municipal water treatment facilities to clarify drinking water by removing impurities through coagulation .

- Food Industry : As a food additive (E520–E523), it is permitted in limited quantities for specific products due to its low bioavailability and toxicity profile .

- Agriculture : The compound can be used to lower soil pH, enhancing the availability of nutrients for certain plants like Hydrangea macrophylla, which changes flower color based on soil acidity .

- Construction : In construction, aluminium sulfate serves as a waterproofing agent and accelerates concrete setting times.

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Formula | Al₂(SO₄)₃ |

| Hydrated Forms | Hexadecahydrate (Al₂(SO₄)₃·16H₂O), Octadecahydrate (Al₂(SO₄)₃·18H₂O) |

| NOAEL (Rats) | 52 mg Al/kg body weight/day |

| NOAEL (Dogs) | 90 mg Al/kg body weight/day |

| Eye Irritation | Conjunctival redness and swelling reported |

| Neurotoxicity NOAEL | 30 mg Al/kg body weight/day |

| Primary Uses | Water treatment, food additive, agriculture, construction |

科学研究应用

Water Treatment

Coagulation and Flocculation:

- Function: Aluminum sulfate is primarily used in municipal water treatment facilities to purify drinking water. It acts as a coagulant by causing suspended particles to clump together (flocculate), making them easier to filter out.

- Process: When added to water, it hydrolyzes to form aluminum hydroxide, which precipitates impurities. This process is crucial for producing safe drinking water and is also employed in wastewater treatment to remove phosphates and other contaminants .

| Application | Description |

|---|---|

| Drinking Water Purification | Removes impurities via coagulation |

| Wastewater Treatment | Reduces phosphorus load and improves clarity |

Food Industry

Food Additive:

- Uses: Aluminum sulfate is used as a firming agent (E520) in various food products. It helps maintain texture in processed foods and is recognized as safe by the FDA when used appropriately.

- Applications: It serves multiple purposes including:

| Food Application | Purpose |

|---|---|

| Clarification | Improves clarity of beverages |

| pH Control | Maintains acidity in vegetables |

| Leavening Agent | Enhances texture in baked goods |

Pharmaceutical Applications

Medical Uses:

- Role: In medicine, aluminum sulfate is utilized as an astringent and antiseptic. It is effective in treating minor cuts and abrasions.

- Vaccine Adjuvant: It enhances the efficacy of vaccines by facilitating the slow release of antigens at the injection site, improving immune response .

| Medical Use | Function |

|---|---|

| Astringent | Stops bleeding from minor wounds |

| Vaccine Adjuvant | Improves immunogenicity |

Industrial Applications

Textile Dyeing:

- Function: Aluminum sulfate acts as a mordant in dyeing processes, helping dyes adhere to fabrics by forming insoluble complexes with dye molecules.

- Impact: This application is essential for achieving vibrant colors in textiles .

Construction Industry:

- Uses: It serves as a waterproofing agent and accelerates concrete setting times. Its ability to react with water makes it valuable for various construction applications .

Case Study 1: Water Treatment Incident in Camelford

In 1988, an incident involving excessive aluminum sulfate application led to contamination of drinking water in Camelford, Cornwall. This event highlighted the importance of precise dosage control in water treatment processes to prevent adverse health effects .

Case Study 2: Use in Textile Industry

A study on textile dyeing showed that using aluminum sulfate significantly improved dye uptake on natural fibers compared to synthetic alternatives. This finding underscores its effectiveness as a mordant and its role in sustainable textile production practices .

属性

IUPAC Name |

dialuminum;trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZPMCHEQGEION-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10043-67-1 (mono-potassium salt) | |

| Record name | Aluminum sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2040317 | |

| Record name | Aluminum sesquisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Hygroscopic; [CHEMINFO] White powder; [MSDSonline] | |

| Record name | Aluminum sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in 1 part water., Soluble in water, insoluble in ethanol. | |

| Record name | Aluminum sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.61 | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Esentially zero. | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

When used as a deodorant, the volume of sweat produced is reduced by narrowing sweat ducts. The inhibition of body odor causing bacteria is another important strategy for deodorization. By inhibiting or deactivating odor-producing bacteria, there is little to none metabolism of sweat components thus decreasing the occurrence of body odor. Recent studies suggest that the active binding of alum to the membranes of dendritic cells (DCs) result in alteration of lipid membranes structures as a key process in alum's adjuvant effect in vaccines. As new adjuvants are being developed, alum may remain as an ingredient of adjuvant combinations, or it may eventually be supplemented by other agents that more effectively provide depot and local inflammatory responses to accentuate host immune responses., ...Glioma (C-6) and neuroblastoma (NBP2) cells were utilized to assess early changes in oxidative parameters consequent to a 48-hr exposure to aluminum sulfate. A 500-uM concentration of this salt produced a significant increase in reactive oxygen species (ROS) production and a significant decrease in glutathione (GSH) content in glioma cells. However, the same concentration of the aluminum salt did not lead to any significant changes in the neuroblastoma cells. Mitochondrial respiratory activity in glioma cells was also found to be significantly higher in the aluminum treated cells. As judged by morin-metal complex formation, aluminum can enter glioma cells much more readily than neuroblastoma cells., ... The aim of this work was to assess by in vivo brain microdialysis whether chronic administration of aluminium in the drinking water (2.5% aluminium sulfate) also impairs the glutamate-nitric oxide-cGMP pathway in the cerebellum of rats in vivo. Chronic exposure to aluminium reduced NMDA-induced increase of extracellular cGMP by ca 50%. The increase in extracellular cGMP induced by the nitric oxide generating agent S-nitroso-N-acetylpenicillamine was higher (240%) in rats treated with aluminium than in controls. Immunoblotting experiments showed that aluminium reduced the cerebellar content of calmodulin and nitric oxide synthase by 34 and 15%, respectively. Basal activity of soluble guanylate cyclase was decreased by 66% in aluminium-treated rats, while the activity after stimulation with S-nitroso-N-acetylpenicillamine was similar to controls. Basal cGMP in the cerebellar extracellular space was decreased by 50% in aluminium-treated rats. These results indicate that chronic exposure to aluminium reduces the basal activity of guanylate cyclase and impairs the glutamate-nitric oxide-cGMP pathway in the animal in vivo., Aluminum salts have been shown to stimulate (3)H-thymidine incorporation in primary cultures of bovine brain microvessel endothelial cells. Aluminum chloride or sulfate salts in concentrations between 0.01 to 100 uM were, in general, most effective in stimulating thymidine uptake by bovine brain microvessel endothelial cells with maximal efects observed after a 24 hr exposure to the metal. Concentration of aluminum salts greater than 100 uM inhibited thymidine incorporation. Cell numbers were not affected by exposure to concentrations of the aluminum salts less than approx 100 uM. Concentrations producing half maximal stimulation of bovine brain misrovessel endothelial cell thymidine incorporation were approx, 0.3 uM and 0.5 uM, for aluminum chloride and aluminum sulfate, respectively. These findings indicate that bovine brain microvessel endothelial cells are sensitive to lower concentrations of aluminum salts than other mammalian cell types. Hydroxyurea completely inhibited thymidine incorporation into bovine brain microvessel endothelial cells in the presence and absence of aluminum suggesting that thymidine incorporation into bovine brain microvessel endothelial cells is representative of DNA synthesis. Endothelial cell growth factor stimulated both measured DNA synthesis and bovine brain microvessel endothelial cell numbers in the primary culture system. Aluminum had only slight effects on DNA synthesis in edothelial cell growth factor stimulated bovine brain microvessel endothelial cells. In contrast to endothelial cell growth factor, aluminum then, appears to provide a stimulus for DNA synthesis but not subsequent mitosis in bovine brain microvessel endothelial cells. Results from this study are consistent with previous studies in other cell types and with current knowkedge of the effects of aluminum on the blood brain barrier in vivo. /Aluminum salts/ | |

| Record name | Aluminum sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The iron-free grade: (<0.005% ferric oxide max) ... using pure alumina trihydrate in place of bauxite or clay. | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, lustrous crystals, pieces, granules, or powder | |

CAS No. |

10043-01-3, 10124-29-5, 55892-56-3 | |

| Record name | Aluminum sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, aluminum salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, aluminum salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055892563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum sesquisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALUMINUM SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7T908772F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

770 °C (with decomposition) | |

| Record name | Aluminum sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。